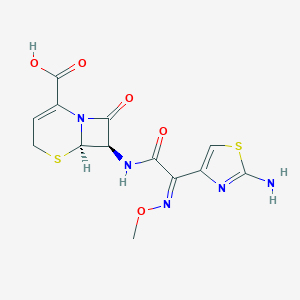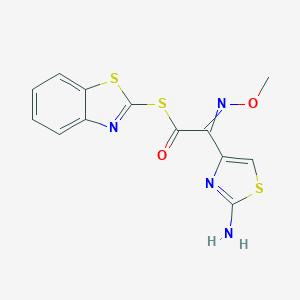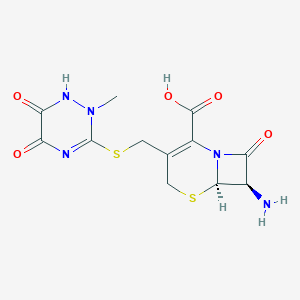
Cilastatin
Descripción general
Descripción
Cilastatin is a chemical compound known for its role as a renal dehydropeptidase inhibitor. It is primarily used in combination with the antibiotic imipenem to prevent its degradation by renal dehydropeptidase, thereby prolonging the antibiotic’s effectiveness. This compound itself does not possess antibacterial activity but enhances the efficacy of imipenem by inhibiting its renal metabolism .
Mecanismo De Acción
Target of Action
Cilastatin primarily targets the human enzyme dehydropeptidase-I . This enzyme, found in the brush border of the renal tubule, is responsible for the metabolism of thienamycin beta-lactam antibiotics, such as imipenem .
Mode of Action
This compound acts as an inhibitor of renal dehydropeptidase-I . It prevents the degradation of imipenem by blocking its metabolism . This inhibition allows imipenem, a potent antibiotic, to maintain its antibacterial activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the metabolism of thienamycin beta-lactam antibiotics . By inhibiting dehydropeptidase-I, this compound prevents the hydrolysis of imipenem, thereby preserving its antibacterial effect .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to its role in preserving the antibacterial activity of imipenem . As a renal dehydropeptidase-I inhibitor, this compound ensures that imipenem levels remain high in the urine, enhancing its bioavailability . The central compartment volumes of distribution for this compound are 0.14 liter/kg, and the elimination half-life is 0.84 h .
Result of Action
The primary result of this compound’s action is the prolonged antibacterial effect of imipenem . By inhibiting the metabolism of imipenem, this compound allows this antibiotic to maintain its activity against a broad range of gram-positive and gram-negative bacteria .
Action Environment
The action of this compound is particularly relevant in the renal environment, where dehydropeptidase-I is located . The efficacy and stability of this compound’s action may be influenced by factors such as renal function and the presence of other medications.
Análisis Bioquímico
Biochemical Properties
Cilastatin interacts with the enzyme dehydropeptidase, which is found in the kidney and is responsible for degrading the antibiotic imipenem . By inhibiting dehydropeptidase, this compound protects imipenem from degradation, thereby prolonging its antibacterial effect . This property is due to the physicochemical similarities between membrane dipeptidase (MDP), the compound it is usually set to target, and the bacterial metallo-beta-lactamase carried by the CphA gene .
Cellular Effects
This compound has been shown to have protective effects against various forms of cellular damage. For instance, it has been found to protect cells from gentamicin-induced acute kidney injury . In vitro studies have also shown that this compound can prevent tubular cell death from Tacrolimus treatment .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme dehydropeptidase. This compound inhibits this enzyme, preventing it from degrading imipenem . This allows imipenem to remain active for a longer period, enhancing its antibacterial effect .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For example, it has been shown to decrease the pathological changes, renal dysfunction, and elevated renal levels of oxidation products, cytokine production, and apoptosis induced by diclofenac in mice .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving rats, this compound was administered daily at a dosage of 300 mg/kg, which was found to be effective in preventing renal damage caused by cisplatin .
Metabolic Pathways
This compound is involved in the metabolic pathway of thienamycin beta-lactam antibiotics, as well as the conversion of leukotriene D4 to leukotriene E4 . It interacts with the enzyme dehydropeptidase, which is responsible for these metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that allows it to effectively inhibit dehydropeptidase and protect imipenem from degradation . It has been shown to decrease the renal distribution of diclofenac, thereby reducing its toxicity .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its role as a dehydropeptidase inhibitor. It is found in the proximal tubule of the kidney, where dehydropeptidase is located . This allows this compound to effectively inhibit the enzyme and protect imipenem from degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cilastatin can be synthesized through a multi-step process involving the condensation of cysteine hydrochloride with heptenoic acid. The reaction typically occurs in the presence of sodium hydroxide in an aqueous medium. The resulting product contains a mixture of isomers, which are then separated and purified .
Industrial Production Methods: Industrial production of this compound involves the use of microbial esterases for the enantioselective hydrolysis of methyl 2,2-dimethylcyclopropane carboxylate. This method yields a key chiral intermediate, (S)-2,2-dimethylcyclopropane carboxylic acid, which is further processed to obtain this compound .
Análisis De Reacciones Químicas
Types of Reactions: Cilastatin primarily undergoes substitution reactions due to the presence of functional groups such as amino and carboxyl groups. It can also participate in condensation reactions during its synthesis.
Common Reagents and Conditions:
Condensation Reactions: Sodium hydroxide in an aqueous medium.
Enantioselective Hydrolysis: Microbial esterases in the presence of organic solvents like isooctane.
Major Products: The major product formed from these reactions is this compound itself, with high enantiomeric purity achieved through selective hydrolysis .
Aplicaciones Científicas De Investigación
Cilastatin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting renal dehydropeptidase and its potential protective effects on renal function.
Industry: Utilized in the production of antibiotics and as a research tool for developing new enzyme inhibitors
Comparación Con Compuestos Similares
Cilastatin is unique in its specific inhibition of renal dehydropeptidase. Similar compounds include:
Meropenem: Another carbapenem antibiotic that does not require this compound for stability.
Ertapenem: Known for its longer half-life and increased binding to plasma proteins.
Doripenem: Exhibits a broad spectrum of activity against Gram-negative bacteria.
This compound’s uniqueness lies in its ability to specifically inhibit renal dehydropeptidase, making it an essential component in combination therapies with imipenem to enhance its efficacy and reduce nephrotoxicity .
Propiedades
| Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem. | |
Número CAS |
82009-34-5 |
Fórmula molecular |
C16H26N2O5S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m0/s1 |
Clave InChI |
DHSUYTOATWAVLW-RXOUDOFYSA-N |
SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |
SMILES isomérico |
CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)O)C |
SMILES canónico |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |
Apariencia |
White to Light-Yellow Solid |
melting_point |
156-158°C (dec.) |
| 82009-34-5 81129-83-1 |
|
Descripción física |
Solid |
Pictogramas |
Irritant |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
81129-83-1 (mono-hydrochloride salt) |
Solubilidad |
1.00e-01 g/L |
Sinónimos |
Cilastatin Cilastatin Monosodium Salt Cilastatin Sodium MK 0791 MK 791 MK-791 MK0791 MK791 Monosodium Salt, Cilastatin Salt, Cilastatin Monosodium Sodium, Cilastatin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)

![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)





![(6R,7R)-7-[(2,2-dimethyl-1-oxopropyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B194008.png)
![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)




